![molecular formula C23H24ClN3O2S B13122428 N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide](/img/structure/B13122428.png)
N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((trans-4-(5-Chloro-[3,4’-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((trans-4-(5-Chloro-[3,4’-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide typically involves multiple steps, including the formation of the bipyridine core, the cyclohexyl group attachment, and the final coupling with the methoxythiophene carboxamide. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-((trans-4-(5-Chloro-[3,4’-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and organometallic compounds (for metalation).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Aplicaciones Científicas De Investigación
N-((trans-4-(5-Chloro-[3,4’-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-((trans-4-(5-Chloro-[3,4’-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The bipyridine moiety can bind to metal ions, influencing enzymatic activities and cellular processes. The cyclohexyl group and methoxythiophene carboxamide can modulate the compound’s lipophilicity and bioavailability, affecting its distribution and efficacy in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- N-((trans-4-(3-Chloro-4-cyanophenoxy)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide
- N-((trans-4-(4-Methyl-1-piperazinyl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide
Uniqueness
N-((trans-4-(5-Chloro-[3,4’-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bipyridine moiety allows for metal ion coordination, while the cyclohexyl group provides structural rigidity. The methoxythiophene carboxamide enhances its potential for biological activity and therapeutic applications.
Propiedades
Fórmula molecular |
C23H24ClN3O2S |
|---|---|
Peso molecular |
442.0 g/mol |
Nombre IUPAC |
N-[[4-(5-chloro-3-pyridin-4-ylpyridin-2-yl)cyclohexyl]methyl]-5-methoxythiophene-2-carboxamide |
InChI |
InChI=1S/C23H24ClN3O2S/c1-29-21-7-6-20(30-21)23(28)27-13-15-2-4-17(5-3-15)22-19(12-18(24)14-26-22)16-8-10-25-11-9-16/h6-12,14-15,17H,2-5,13H2,1H3,(H,27,28) |
Clave InChI |
BYWHUEPUXRTECY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(S1)C(=O)NCC2CCC(CC2)C3=C(C=C(C=N3)Cl)C4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


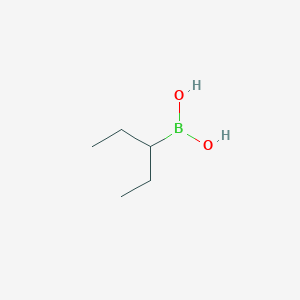

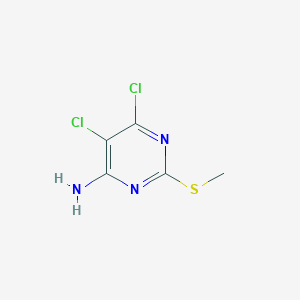
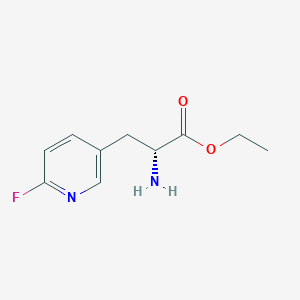

![ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13122380.png)
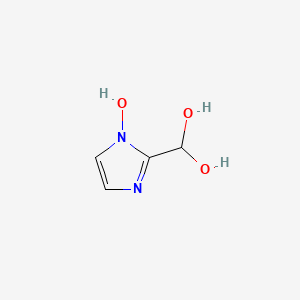

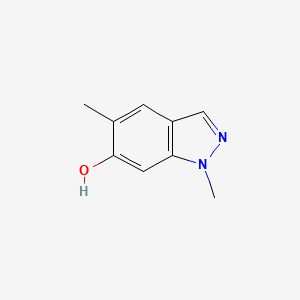
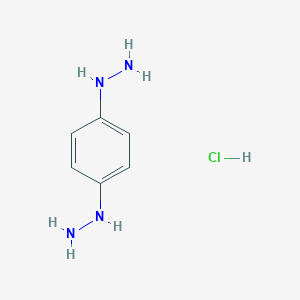
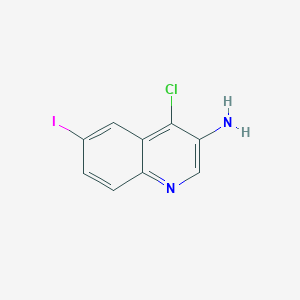
![4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13122436.png)
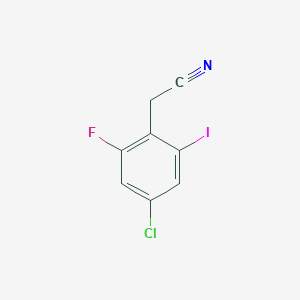
![methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13122441.png)
